

# Overcoming adaptive resistance to BBO-10203

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Compound of Interest

Compound Name: BBO-10203

Cat. No.: B15137805

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## **Technical Support Center: BBO-10203**

Welcome to the technical support center for **BBO-10203**, a first-in-class, orally bioavailable small molecule designed to selectively disrupt the interaction between RAS and phosphoinositide 3-kinase alpha (PI3Kα). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential challenges during pre-clinical and clinical investigations, with a focus on overcoming adaptive resistance.

## **Frequently Asked Questions (FAQs)**

Q1: What is the mechanism of action of **BBO-10203**?

A1: **BBO-10203** is a covalent inhibitor that selectively binds to Cysteine 242 (Cys242) within the RAS-Binding Domain (RBD) of the p110α catalytic subunit of PI3Kα.[1][2] This binding physically obstructs the interaction between PI3Kα and all RAS isoforms (K-RAS, H-RAS, and N-RAS), thereby inhibiting RAS-driven activation of the PI3K/AKT signaling pathway.[1][3][4] Unlike conventional PI3Kα inhibitors that target the kinase active site, **BBO-10203** does not directly inhibit the catalytic activity of PI3Kα.[5][6] This unique mechanism allows it to block tumor cell proliferation and survival driven by RAS-PI3Kα signaling while sparing insulinmediated glucose metabolism, thus avoiding the common side effect of hyperglycemia.[1][5][7]

Q2: In which cancer models has **BBO-10203** shown preclinical efficacy?

A2: **BBO-10203** has demonstrated significant anti-tumor activity as a monotherapy and in combination with other agents in a variety of preclinical cancer models.[4][8] These include



#### models of:

- HER2-positive (HER2+) breast cancer: In these models, BBO-10203 has shown synergistic effects when combined with the anti-HER2 antibody, Trastuzumab.[1][5]
- Hormone receptor-positive (HR+) breast cancer: Enhanced efficacy has been observed in combination with selective estrogen receptor degraders (SERDs) like Fulvestrant and CDK4/6 inhibitors such as Palbociclib.[1][4]
- KRAS-mutant cancers: **BBO-10203** has shown promise in KRAS-mutant lung and colorectal cancer models, particularly when combined with KRAS inhibitors like BBO-8520 and BBO-11818.[1][9][10]
- PIK3CA-mutant cancers: Cell lines with certain PIK3CA mutations, especially in the helical domain (e.g., E545K), have shown sensitivity to BBO-10203.[11]

Q3: How does **BBO-10203** help overcome resistance to other targeted therapies?

A3: Adaptive resistance to many targeted cancer therapies, including KRAS inhibitors, HER2 inhibitors, and endocrine therapies, often involves the reactivation of the PI3K/AKT signaling pathway.[5][10] By specifically blocking this escape route, **BBO-10203** can restore or enhance sensitivity to these agents. Combination therapy with **BBO-10203** and other targeted drugs can lead to a more durable and profound anti-tumor response by simultaneously inhibiting multiple key signaling pathways.[1][5][12]

# Troubleshooting Guide: Overcoming Adaptive Resistance to BBO-10203

While **BBO-10203** is designed to overcome resistance mechanisms to other drugs, adaptive resistance to **BBO-10203** itself may emerge over time. Below are potential mechanisms of resistance and experimental strategies to investigate and overcome them.

Issue 1: Decreased sensitivity to **BBO-10203** in a previously responsive cell line or xenograft model.

This could be due to on-target modifications that prevent drug binding or bypass mechanisms that reactivate the PI3K/AKT pathway.





Potential Causes and Troubleshooting Steps:



Potential Cause	Suggested Experimental Protocol	Expected Outcome if Cause is Confirmed	Strategy to Overcome
Mutation in PIK3CA at Cys242	1. Sanger Sequencing: Sequence the PIK3CA gene in resistant clones to identify mutations at or near the Cys242 residue. 2. Western Blot for Target Engagement: Use a competition assay with a biotinylated BBO- 10203 probe to assess covalent binding to p110α in parental versus resistant cells.	A C242S mutation would prevent covalent binding.[4] Reduced or absent signal in the competition assay in resistant cells would indicate impaired drug binding.	Consider combination therapy with an allosteric PI3Kα inhibitor that does not depend on binding to the RBD.[5]
Amplification of PIK3CA	1. Quantitative PCR (qPCR) or Fluorescence In Situ Hybridization (FISH): Analyze genomic DNA from parental and resistant cells to determine the copy number of the PIK3CA gene. 2. Western Blot: Compare the total p110α protein levels in parental and resistant cells.	Increased PIK3CA copy number and higher p110α protein expression in resistant cells.	Increase the dose of BBO-10203 if tolerated, or combine with a drug that induces p110 $\alpha$ degradation.
Loss of PTEN function	Western Blot:     Assess PTEN protein	Absence or significant reduction of PTEN	BBO-10203 monotherapy is less



	levels in parental and resistant cells. 2. Sequencing: Sequence the PTEN gene to identify loss-of-function mutations.	protein in resistant cells.[1]	likely to be effective. [11] Consider combination with a p110β-selective inhibitor or a dual p110α/β inhibitor.
Activation of bypass signaling pathways (e.g., other RTKs)	1. Phospho-RTK Array: Screen for increased phosphorylation of various receptor tyrosine kinases in resistant cells compared to parental cells. 2. Western Blot: Validate the findings from the array by probing for specific phosphorylated RTKs (e.g., p-EGFR, p-HER3, p-AXL) and downstream effectors.	Increased phosphorylation of specific RTKs and downstream signaling molecules in resistant cells.	Combine BBO-10203 with an inhibitor targeting the identified activated RTK (e.g., an EGFR inhibitor if p- EGFR is elevated).
Activating mutations in downstream effectors (e.g., AKT1)	1. Sequencing: Sequence key downstream signaling molecules like AKT1, PDK1, and mTOR in resistant clones.	Identification of known activating mutations (e.g., AKT1 E17K).[5]	Combine BBO-10203 with a direct inhibitor of the mutated downstream protein (e.g., an AKT inhibitor).

# **Experimental Protocols**

Protocol 1: Western Blot for Phospho-AKT (Ser473) Inhibition

• Cell Culture and Treatment: Plate cancer cells at a density of 2x10^5 cells/well in a 6-well plate. Allow cells to adhere overnight. Treat cells with varying concentrations of **BBO-10203** (e.g., 0, 1, 10, 100 nM) for 24 hours.



- Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine protein concentration using a BCA assay.
- SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
- Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

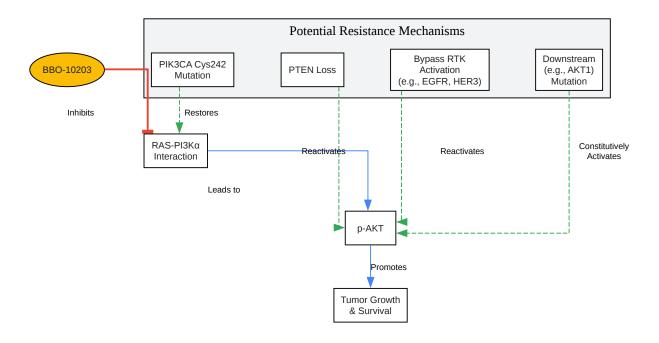
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)

- Cell Plating: Seed cells in a 96-well plate at a density of 5,000 cells/well.
- Drug Treatment: After 24 hours, treat cells with a serial dilution of **BBO-10203** alone or in combination with another therapeutic agent.
- Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
- Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes to lyse the cells, and measure luminescence using a plate reader.
- Data Analysis: Normalize the data to vehicle-treated controls and plot dose-response curves to determine IC50 values.

## **Visualizations**

Caption: Mechanism of action of BBO-10203.





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Caption: Potential adaptive resistance pathways to **BBO-10203**.



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Caption: Workflow for investigating BBO-10203 resistance.



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